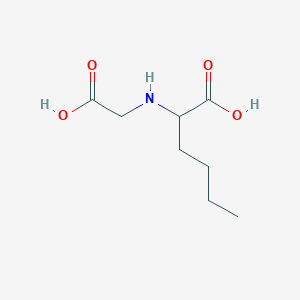

1-Hydroxyhexanoylglycine

Description

Contextualization within Acylglycine Metabolites and their Chemical Classifications

1-Hydroxyhexanoylglycine is an endogenous metabolite belonging to the chemical class of acylglycines. Acylglycines are glycine (B1666218) conjugates of acyl-coenzyme A (acyl-CoA) species, which are intermediates in the metabolism of fatty acids and amino acids. mayocliniclabs.comamc.nl These compounds are typically formed through the action of the enzyme glycine N-acyltransferase, which catalyzes the reaction between an acyl-CoA molecule and glycine. amc.nlhmdb.ca

Chemically, acylglycines are a subclass of N-acyl-alpha amino acids. hmdb.cafoodb.cafoodb.ca This classification indicates they contain an alpha-amino acid (glycine in this case) that has an acyl group attached to its nitrogen atom. hmdb.cafoodb.cafoodb.ca The specific acyl group determines the precise identity of the acylglycine. For instance, this compound is structurally related to hexanoylglycine (B26119), with the key distinction being the presence of a hydroxyl group on the hexanoyl acyl chain. frontiersin.orgnih.gov

While normally considered minor metabolites of fatty acids, the levels of certain acylglycines can become elevated in various inborn errors of metabolism, particularly those related to mitochondrial fatty acid beta-oxidation. hmdb.cahealthmatters.io Consequently, the analysis of specific acylglycines in biological fluids is a valuable tool for diagnosing and monitoring these metabolic disorders. mayocliniclabs.comhealthmatters.iochildrensmn.org

Overview of Academic Research Trajectories for Endogenous Metabolites

The academic study of endogenous metabolites like this compound typically follows a multi-stage trajectory, beginning with discovery and culminating in an understanding of its physiological role. This process is greatly advanced by the field of metabolomics, which involves the systematic identification and quantification of the complete set of small-molecule metabolites (the metabolome) in a biological system. numberanalytics.comwikipedia.org

The initial phase often involves untargeted metabolomic screening of biological samples (such as urine, blood, or tissue) to identify novel or differentially expressed compounds associated with a particular physiological or pathological state. researchgate.netmdpi.com High-throughput analytical techniques, such as mass spectrometry coupled with liquid or gas chromatography, are crucial for this discovery phase. mdpi.comacs.org

Once a metabolite like this compound is identified, research progresses to its characterization. This includes confirming its chemical structure, often using techniques like NMR spectroscopy, and developing quantitative assays to measure its concentration in various biological matrices. mayocliniclabs.comacs.org Subsequent research focuses on elucidating its metabolic pathway—how it is synthesized and degraded. usf.edu Studies may investigate its association with specific enzymes, such as glycine N-acyltransferase, and its relationship to other metabolic pathways. usf.edu

Significance of Comprehensive Metabolic Characterization in Biological Systems

The comprehensive characterization of metabolites, a central goal of metabolomics, is of profound significance for understanding biological systems. numberanalytics.com Metabolism represents a dense network of biochemical reactions that convert nutrients into energy and cellular building blocks, making it a direct functional readout of a cell's physiological state. wikipedia.orgnih.gov Unlike the genome or proteome, which indicate potential, the metabolome provides an instantaneous snapshot of the ongoing cellular processes. wikipedia.org

A complete metabolic characterization offers deep insights into the genotype-phenotype relationship. nih.gov Alterations in metabolic pathways are now recognized as a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. nih.govnih.gov By systematically analyzing the metabolome, researchers can identify metabolic dysregulations that are characteristic of a specific disease. This allows for the discovery of novel biomarkers for early diagnosis, prognosis, and monitoring treatment responses. numberanalytics.commdpi.comcreative-proteomics.com

Furthermore, a thorough understanding of metabolic networks is crucial for pharmaceutical research and drug development. creative-proteomics.com It can help elucidate the mechanisms of action of drugs, identify off-target effects, and reveal new therapeutic targets. mdpi.comcreative-proteomics.com By mapping how a drug perturbs metabolic pathways, researchers can optimize drug efficacy and develop more personalized therapeutic strategies. frontiersin.org In essence, the comprehensive characterization of the metabolome bridges the gap between fundamental biochemistry and clinical application, providing the molecular-level information necessary for advancing precision medicine. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO4 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

2-(carboxymethylamino)hexanoic acid |

InChI |

InChI=1S/C8H15NO4/c1-2-3-4-6(8(12)13)9-5-7(10)11/h6,9H,2-5H2,1H3,(H,10,11)(H,12,13) |

InChI Key |

MBBNCIKYWHIZGN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)O)NCC(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of 1 Hydroxyhexanoylglycine

Elucidation of Precursor Substrates and Enzymatic Formation Pathways

The biosynthesis of N-acylglycines, including 1-Hydroxyhexanoylglycine, is generally understood to be a two-step enzymatic reaction. nih.gov This process occurs within the mitochondria and is crucial for conjugating various acyl-Coenzyme A (acyl-CoA) esters. uniprot.org

The primary precursor substrates for the synthesis of this compound are:

A hydroxyhexanoyl-CoA molecule, which is an activated form of a hydroxylated six-carbon fatty acid.

The amino acid glycine (B1666218) . wikipedia.org

The enzymatic pathway proceeds as follows:

Activation of the Fatty Acid : A hydroxyhexanoic acid is first activated to its high-energy thioester derivative, hydroxyhexanoyl-CoA. This reaction is catalyzed by a mitochondrial xenobiotic/medium-chain fatty acid:CoA ligase (ACSM2B, EC 6.2.1.2). nih.gov The process requires energy in the form of adenosine (B11128) triphosphate (ATP) and the presence of Coenzyme A (CoASH). uniroma1.it

Glycine Conjugation : The newly formed hydroxyhexanoyl-CoA is then conjugated with glycine. This reaction is catalyzed by the enzyme Glycine N-acyltransferase (GLYAT, E.C. 2.3.1.13), resulting in the final product, this compound, and the release of free Coenzyme A. wikipedia.orguniroma1.it This final step is essential for regenerating the pool of free CoASH in the mitochondria, which is vital for ongoing metabolic functions. uniroma1.it

While this two-step pathway is the principal route, alternative biosynthesis pathways for some long-chain N-acylglycines have been proposed, such as the sequential oxidation of N-acylethanolamines. researchgate.netusf.edu However, the conjugation of an acyl-CoA with glycine remains the most characterized mechanism for this class of compounds.

Characterization of Specific Enzyme Systems Involved in N-Acylglycine Conjugation

The key enzymes in this pathway are the Glycine N-acyltransferases (GLYATs), a family of enzymes responsible for the final conjugation step.

Glycine N-acyltransferase (GLYAT) is a mitochondrial enzyme that transfers an acyl group from an acyl-CoA molecule to the N-terminus of glycine. uniprot.org While its classic role involves detoxifying xenobiotics like benzoic acid, it also processes endogenous acyl-CoAs derived from fatty acid and amino acid metabolism. uniprot.orguniroma1.it

Substrate Specificity : The substrate range for GLYAT is relatively broad but shows distinct preferences. Human GLYAT, for instance, has a preference for benzoyl-CoA but is also capable of conjugating other substrates such as salicyl-CoA, isovaleryl-CoA, and octanoyl-CoA. uniprot.org For longer-chain acyl-CoAs, other GLYAT-like (GLYATL) proteins may be involved. researchgate.net For example, GLYATL3 has been identified as a catalyst for the conjugation of long-chain fatty acyl-CoAs with glycine to produce long-chain N-acylglycines. uniprot.org This suggests that a specific GLYAT or GLYATL is likely responsible for processing hydroxyhexanoyl-CoA.

Catalytic Mechanism : The catalytic mechanism of GLYAT has been studied, particularly in the bovine ortholog. It is proposed to follow a ternary complex mechanism where a specific glutamate (B1630785) residue (Glu²²⁶) in the active site functions as a general base. uniroma1.itnih.gov This residue deprotonates the amino group of glycine, which facilitates a nucleophilic attack on the carbonyl carbon of the acyl-CoA thioester, leading to the formation of the N-acylglycine product and the release of CoASH. uniroma1.itnih.gov However, studies on recombinant human GLYAT suggest a more complex kinetic behavior, with evidence for cooperative substrate binding and an allosteric sigmoidal mechanism rather than a simple Michaelis-Menten model. nih.govnih.govnih.gov

The biosynthesis of this compound is dependent on specific co-factors and is governed by enzymatic reaction kinetics.

Co-factor Requirements : The initial activation step catalyzed by acyl-CoA synthetase is energy-dependent and requires ATP and Coenzyme A (CoASH) . uniroma1.it The subsequent conjugation step, catalyzed by GLYAT, requires the two primary substrates: the acyl-CoA (e.g., hydroxyhexanoyl-CoA) and glycine . wikipedia.org

Reaction Kinetics : The kinetic properties of human GLYAT have been characterized for several substrates, providing insight into the enzyme's efficiency with different acyl-CoA molecules. Although specific data for 1-hydroxyhexanoyl-CoA is not detailed in the literature, the parameters for analogous substrates illustrate the enzyme's function. uniprot.org More recent studies indicate that human GLYAT exhibits kinetic cooperativity, where the binding of one substrate molecule influences the binding of subsequent molecules. nih.govnih.gov

Kinetic Parameters of Human Glycine N-Acyltransferase (GLYAT) for Various Acyl-CoA Substrates

| Substrate | Michaelis Constant (KM) | Maximum Velocity (Vmax) | Reference |

|---|---|---|---|

| Benzoyl-CoA | 57.9 µM | 17.1 µmol/min/mg | uniprot.org |

| Salicyl-CoA | 83.7 µM | 10.1 µmol/min/mg | uniprot.org |

| Isovaleryl-CoA | 124 µM | 7.64 µmol/min/mg | uniprot.org |

| Octanoyl-CoA | 198 µM | 3.3 µmol/min/mg | uniprot.org |

Integration of this compound within Broader Metabolic Networks

The presence of this compound is not an isolated event but rather a reflection of its integration with major metabolic cycles, particularly those of fatty acids and amino acids.

This compound is considered an intermediate of fatty acid metabolism. acs.org Its formation is intrinsically linked to the fatty acid β-oxidation (FAO) pathway, a primary mitochondrial process for energy production from fats. aocs.org

FAO and Detoxification : FAO breaks down fatty acids into acetyl-CoA molecules, which then enter the tricarboxylic acid (TCA) cycle to produce ATP. aocs.orgnih.gov In certain metabolic states or in individuals with inherited fatty acid oxidation disorders, intermediates of this pathway can accumulate to toxic levels. mdpi.commsdmanuals.com The conjugation of these acyl-CoA intermediates with glycine to form N-acylglycines is a crucial detoxification mechanism. acs.org The resulting N-acylglycines, such as this compound, are more water-soluble and can be more readily excreted in the urine. acs.orgnih.gov

Origin of the Hydroxyl Group : The hydroxyhexanoyl-CoA precursor may arise from the incomplete β-oxidation of a longer-chain fatty acid or from the direct oxidation of hexanoic acid. Another potential source is omega-oxidation, a process that occurs in the endoplasmic reticulum and can introduce a hydroxyl group onto fatty acids. nih.gov

The synthesis of this compound is a significant metabolic route that consumes glycine, linking it directly to amino acid metabolism. uomustansiriyah.edu.iq

Glycine Metabolism : Glycine is a non-essential amino acid with numerous roles, including its participation in conjugation reactions to form compounds like hippuric acid and bile acids. uomustansiriyah.edu.iq The formation of N-acylglycines represents a key use of the body's glycine pool. uniroma1.it The availability of glycine can become a rate-limiting factor for the detoxification of acyl-CoAs, and it has been suggested that glycine may be a semi-essential amino acid because the body's synthesis capacity may not meet the total metabolic demand. uniroma1.itresearchgate.netnih.gov

Broader Amino Acid Connections : The metabolism of other amino acids also intersects with this pathway. Branched-chain amino acids (BCAAs) like valine, leucine, and isoleucine are broken down into various acyl-CoA intermediates. libretexts.org Under conditions where these intermediates accumulate, they too can be conjugated with glycine. mdpi.com Indeed, metabolomic studies have shown correlations between altered levels of hydroxyhexanoylglycine and metabolic pathways involving BCAA degradation. researchgate.netnih.gov This highlights how the glycine conjugation pathway serves as a central hub for processing metabolic intermediates from both fatty acid and amino acid catabolism.

Participation in Endogenous Conjugation and Biotransformation Processes

This compound is a member of the N-acyl glycine (NAGly) class of metabolites. acs.org These compounds are formed through a Phase II metabolic process known as glycine conjugation. abdn.ac.uk This biotransformation pathway involves the attachment of the amino acid glycine to various acyl-CoA molecules, which are often intermediates of fatty acid or branched-chain amino acid metabolism. acs.orghmdb.ca The primary purpose of this conjugation is to detoxify the body by converting potentially toxic metabolites into forms that are less toxic, more hydrophilic, and more easily excreted from the body, typically through urine. acs.orgnih.gov

The formation of N-acyl glycines, including this compound, is catalyzed by the enzyme glycine N-acyltransferase (EC 2.3.1.13). hmdb.cahmdb.ca This enzyme facilitates the reaction between an acyl-CoA molecule and glycine, resulting in the formation of an N-acylglycine and coenzyme A (CoA). hmdb.ca While acyl glycines are generally considered minor metabolites of fatty acids, their levels can become significantly elevated in certain inborn errors of metabolism, where they can be detected in bodily fluids and serve as diagnostic markers. hmdb.cahmdb.ca

In a study involving mice with colon cancer induced by azoxymethane/dextran sulfate (B86663) sodium, oral administration of an exopolysaccharide from Lactiplantibacillus plantarum-12 led to a significant enrichment of 4-hydroxyhexanoylglycine. nih.gov This finding points to the role of gut microbiota and their products in modulating the metabolic pathways that involve the conjugation of hydroxyhexanoic acid with glycine.

The conjugation process is a crucial detoxification mechanism. For example, glycine conjugation prevents the accumulation of certain organic acids, such as benzoic acid, within the mitochondrial matrix by forming less lipophilic conjugates that can be more easily transported out of the mitochondria for eventual excretion. nih.gov This highlights the protective role of forming glycine conjugates like this compound.

Investigation of Degradation and Turnover Mechanisms

The degradation and turnover of this compound are intrinsically linked to its chemical properties, which are conferred by the glycine conjugation process. As a Phase II metabolite, it is designed for elimination. abdn.ac.uk The conjugation with glycine significantly increases the water solubility of the parent molecule, hydroxyhexanoic acid. acs.orgnih.gov This enhanced hydrophilicity is a key factor that facilitates its removal from the body, primarily via renal excretion into the urine. acs.orgnih.gov

The metabolic fate of N-acyl glycines is generally excretion rather than further extensive metabolism. acs.org Their role is to serve as a vehicle for the disposal of acyl groups that might otherwise accumulate to toxic levels. acs.orgnih.gov Therefore, the turnover of this compound is largely determined by the rate of its formation (conjugation) and the efficiency of its clearance from the bloodstream by the kidneys.

The fundamental components of this compound, namely hydroxyhexanoic acid and glycine, are subject to their own complex metabolic pathways. Glycine itself is central to numerous processes, including the one-carbon metabolism network via the mitochondrial glycine cleavage system (GCS). d-nb.infonih.gov The GCS catalyzes the degradation of glycine to carbon dioxide and ammonia. nih.gov While this compound is primarily an end-product for excretion, the glycine moiety could theoretically be recycled if the amide bond were to be hydrolyzed, although this is not considered a major pathway for N-acyl glycines. abdn.ac.uk The primary mechanism of turnover remains its elimination as an intact conjugate. acs.org

Research tracking the levels of hydroxyhexanoylglycine in biological samples provides insight into its turnover. In a study on diabetes progression in mice, the levels of C6-OH hydroxyhexanoylglycine were measured at different time points, demonstrating a dynamic process of synthesis and clearance.

Table 1: Research Findings on Hydroxyhexanoylglycine Levels in Diabetic Mice Models Data extracted from a study on N-acyl glycines in the progression of Type 2 Diabetes in mice. acs.orgresearchgate.net

| Metabolite | Study Stage | Observation | Significance |

|---|---|---|---|

| C6-OH, hydroxyhexanoylglycine | Stage 1 (7-weeks old) | Baseline levels measured in db/m+ (control) and db/db (diabetic) mice. | Establishes initial concentrations for comparison. |

| C6-OH, hydroxyhexanoylglycine | Stage 2 (11-weeks old) | Levels compared between control and diabetic mice. | Indicates changes in metabolite turnover as diabetes progresses. |

| C6-OH, hydroxyhexanoylglycine | Stage 3 (15-weeks old) | Final stage comparison showing accumulated changes. | Highlights long-term impact of the disease state on this metabolic pathway. |

This data illustrates that the turnover of this compound is responsive to pathological conditions, reflecting alterations in fatty acid metabolism and the corresponding detoxification response through glycine conjugation. acs.org

Occurrence and Distribution in Biological Systems

Analytical Detection and Quantification in Biological Matrices of Model Organisms (e.g., Mammalian, Microbial)

The detection and quantification of 1-Hydroxyhexanoylglycine in biological samples are primarily accomplished using advanced analytical techniques, with liquid chromatography-mass spectrometry (LC-MS) being the most common platform. acs.org This method allows for the sensitive and specific measurement of low-abundance metabolites in complex biological matrices such as plasma, urine, and feces. acs.orgmdpi.com

In mammalian research models, this compound has been identified in both plasma and urine. acs.org One analytical strategy involves a chemical derivatization step to enhance detection sensitivity. acs.org For instance, the use of 3-nitrophenylhydrazine (B1228671) as a derivatization reagent has been shown to significantly improve the detection of N-acyl glycines, including hydroxyhexanoylglycine, in mouse plasma and urine samples. acs.orgresearchgate.net This derivatization targets the carboxyl group of the N-acyl glycines, improving their chromatographic separation and ionization efficiency for mass spectrometry analysis. acs.org

Studies have successfully detected and quantified variations of this compound in different experimental contexts. For example, "4-hydroxyhexanoylglycine" was identified as a differential metabolite in a rat model of aplastic anemia. dcmhi.com.cn It has also been detected in fecal samples from mice in studies investigating the effects of gut microbiota modulation. mdpi.com Furthermore, research into potential disease biomarkers has identified hydroxyhexanoylglycine in the urine of subjects with renal cancer, highlighting its presence in various physiological and pathological states. wilddata.cn

| Biological Matrix | Model Organism | Analytical Method | Key Findings | Citation |

|---|---|---|---|---|

| Plasma, Urine | Mouse (db/db diabetic model) | LC-MS with 3-nitrophenylhydrazine derivatization | Hydroxyhexanoylglycine was detected and its levels were altered in diabetic mice compared to controls. | acs.orgresearchgate.net |

| Feces | Mouse (C57BL/6) | LC-MS | 4-hydroxyhexanoylglycine levels were significantly increased following administration of a probiotic-derived exopolysaccharide. | mdpi.com |

| Serum | Rat (Aplastic anemia model) | UPLC-Q-TOF/MS | 4-hydroxyhexanoylglycine was identified as a differential metabolite in response to treatment. | dcmhi.com.cn |

| Urine | Human | Gold nanoparticle-assisted laser desorption/ionization mass spectrometry | Hydroxyhexanoylglycine was noted as a potential metabolic biomarker for renal cancer. | wilddata.cn |

| Feces | Human | Untargeted metabolomics | This compound was detected in a study of patients with Inflammatory Bowel Disease. | tum.de |

Studies on Subcellular Localization and Compartmentalization

Direct studies pinpointing the subcellular location of this compound are limited. However, its synthesis can be inferred from the location of the enzymes responsible for creating N-acylglycines. The formation of these compounds is catalyzed by glycine (B1666218) N-acyltransferase (GLYAT) and a family of related enzymes, such as GLYAT-like (GLYATL) proteins. hmdb.caresearchgate.net

Research has shown that these enzymes are primarily localized in two key cellular compartments: the mitochondrion and the endoplasmic reticulum. researchgate.netuniprot.orghmdb.ca

Mitochondria: Glycine N-acyltransferase (GLYAT) is a mitochondrial enzyme that conjugates various acyl-CoA molecules to glycine. hmdb.cauniprot.org This process is often associated with the detoxification of xenobiotic compounds and the metabolism of endogenous organic acids. hmdb.ca

Endoplasmic Reticulum: Other members of the enzyme family, such as hGLYATL2, have been found to be localized to the endoplasmic reticulum. researchgate.net This enzyme has been shown to efficiently conjugate medium- and long-chain acyl-CoAs to glycine. researchgate.net

Given that the synthesis of N-acylglycines occurs within these organelles, it is probable that this compound is produced in both the mitochondria and the endoplasmic reticulum, depending on the specific enzyme and substrate availability.

Modulation of Levels by Experimental Conditions and Exogenous Factors in Research Models

The concentration of this compound in biological systems is not static and can be influenced by various factors, including metabolic state, diet, and the activity of the gut microbiota.

While specific studies focusing solely on the impact of diet on this compound are not widely available, broader research shows that dietary interventions can significantly alter the profiles of N-acylglycines as a class. For example, studies in research models have shown that diets with restricted branched-chain amino acids (BCAAs) can restore acylglycine levels in urine. nih.gov Similarly, a vegan diet combined with meditation was found to increase plasma levels of several short-chain acylglycines. researchgate.netnih.gov

In a study on diabetic (db/db) mice, a model where metabolic dysregulation is prominent, levels of hydroxyhexanoylglycine were significantly altered in both plasma and urine compared to non-diabetic control mice. acs.orgresearchgate.net This suggests that the underlying metabolic state, which is heavily influenced by diet and nutrient processing, plays a crucial role in regulating the levels of this compound. Another study in hemodialysis patients found that a nutritional intervention involving a pre-dialysis meal altered the serum profiles of numerous amino acid metabolites, demonstrating the sensitivity of these pathways to dietary changes. mdpi.com

The gut microbiome plays a significant role in host metabolism, and its modulation can impact the levels of circulating and excreted metabolites, including this compound. nih.govnih.gov Research has demonstrated a direct link between the administration of a probiotic-derived substance and the abundance of this compound.

A key study investigated the effects of an exopolysaccharide (LPEPS) produced by the probiotic strain Lactiplantibacillus plantarum-12 in a mouse model of colitis-associated colon cancer. mdpi.com The results showed that oral administration of LPEPS led to a significant enrichment of several fecal metabolites, including 4-hydroxyhexanoylglycine. mdpi.com This finding indicates that specific components produced by probiotic bacteria can directly or indirectly influence the host or microbial metabolic pathways that generate 4-hydroxyhexanoylglycine. mdpi.com The gut microbiota is known to be involved in the metabolism of a vast array of compounds, and perturbations through probiotics can shift this metabolic output. nih.govmdpi.com

| Experimental Group | Intervention | Key Finding Regarding 4-Hydroxyhexanoylglycine |

|---|---|---|

| Model Control Group | Azoxymethane/Dextran Sulfate (B86663) Sodium (AOM/DSS) to induce colitis/cancer | Baseline levels of fecal 4-hydroxyhexanoylglycine in the disease model. |

| LPEPS Treatment Group | AOM/DSS + Oral administration of LPEPS | Fecal levels of 4-hydroxyhexanoylglycine were obviously enriched compared to the model control group. |

Furthermore, another study noted the involvement of hydroxyhexanoylglycine in the context of gut microbiota modulation by a therapeutic formula in a colitis-associated colorectal cancer model, reinforcing the link between this metabolite and the gut microbiome's activity. dntb.gov.ua

Advanced Analytical Methodologies for 1 Hydroxyhexanoylglycine Research

Mass Spectrometry-Based Approaches for Targeted and Untargeted Profiling

Mass spectrometry (MS) is a cornerstone for the analysis of acylglycines due to its high sensitivity and specificity. Both targeted and untargeted approaches are employed to quantify and identify these compounds in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of acylglycines like hexanoylglycine (B26119) from biological samples such as urine and plasma. researchgate.netrsc.org Method development focuses on optimizing chromatographic separation and mass spectrometric detection to achieve high sensitivity and throughput.

A typical LC-MS/MS method involves reversed-phase chromatography using a C18 column to separate the analyte from other matrix components. researchgate.net Gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724), both containing an acid modifier such as formic acid, is commonly used. nih.gov Detection is performed on a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition.

Method validation is critical to ensure reliable results. Key validation parameters include linearity, accuracy, precision (intra- and inter-assay), limit of detection (LOD), limit of quantitation (LOQ), and assessment of matrix effects. researchgate.net For instance, a validated sample-triplex LC/ESI-MS/MS assay for urinary hexanoylglycine demonstrated acceptable precision (≤ 9.1%) and accuracy (91.7–97.1%). researchgate.net

Table 1: Example Parameters for a Validated LC-MS/MS Method for Acylglycine Analysis Data synthesized from established methods for similar compounds. researchgate.netnih.gov

| Parameter | Specification |

| Chromatography | |

| System | UPLC or HPLC |

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | Optimized for analyte retention and separation |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]⁺ of 1-Hydroxyhexanoylglycine |

| Product Ion (Q3) | Specific fragment ion (e.g., loss of the hexanoyl group) |

| Collision Energy | Optimized for the specific MRM transition |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) offers a high-resolution separation alternative for the analysis of acylglycines. nih.gov Due to the low volatility and polar nature of compounds like this compound, chemical derivatization is a mandatory step prior to GC analysis. nih.govsigmaaldrich.com This process converts the non-volatile analyte into a thermally stable and volatile derivative suitable for the gas phase.

A stable isotope dilution analysis using GC-MS has been successfully developed for the determination of n-hexanoylglycine in urine. nih.gov This method utilizes a synthesized isotopically labeled internal standard (e.g., n-Hexanoyl[1,2-¹³C]glycine) for accurate quantification. nih.gov Ammonia chemical ionization is often employed to generate intense protonated molecules ([M+H]⁺), which are then used for selected-ion monitoring (SIM) quantification. nih.gov This approach provides high accuracy over a wide dynamic range.

Derivatization Strategies for Enhanced Detection Sensitivity and Selectivity

Derivatization is a chemical modification process used to improve the analytical properties of a molecule. spectroscopyonline.com In GC-MS, it increases volatility, while in LC-MS, it can be used to enhance ionization efficiency and thus, detection sensitivity. nih.gov

For GC-MS analysis of acylglycines, a common strategy is silylation, which involves reacting the analyte with a reagent like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) to replace active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. youtube.com

For LC-MS, derivatization can introduce a permanently charged group or a readily ionizable moiety into the target molecule. researchgate.net For example, a "charge-tagging" strategy using isotopologues of 1-[(4-Diethylaminophenyl)carbonyl]piperazine (DEAPPZ) has been used to multiplex the analysis of hexanoylglycine, reducing analysis time while maintaining quantitative accuracy. researchgate.net Another strategy for enhancing the detection of carboxylic acids involves derivatization with reagents like 3-Nitrophenylhydrazine (B1228671) (3-NPH), which reacts with the carboxyl group to form a derivative with significantly improved ionization efficiency in ESI-MS.

Application of High-Resolution Mass Spectrometry for Isomer Discrimination

High-resolution mass spectrometry (HRMS), using analyzers such as Orbitrap or Time-of-Flight (TOF), is essential for differentiating isomers—molecules with the same chemical formula but different structures. lcms.czsemanticscholar.org For this compound, HRMS can distinguish it from potential isomers that cannot be separated chromatographically.

The accurate mass measurement provided by HRMS allows for the determination of the elemental composition of the parent ion. Furthermore, tandem mass spectrometry (MS/MS or MSⁿ) experiments on high-resolution instruments can generate unique fragmentation patterns for different isomers. nih.gov By carefully analyzing the fragments produced through techniques like Collision-Induced Dissociation (CID), it is possible to pinpoint structural differences, such as the position of the hydroxyl group on the hexanoyl chain (e.g., distinguishing 1-hydroxy, 2-hydroxy, or 3-hydroxyhexanoylglycine). lcms.cznih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. jchps.com For a novel or synthesized compound like this compound, NMR confirms its exact chemical structure.

¹H NMR: This technique provides information about the number and chemical environment of protons. The spectrum of this compound would show characteristic signals for the glycine (B1666218) methylene (B1212753) protons, the protons along the hexanoyl chain, and the proton on the carbon bearing the hydroxyl group (the α-hydroxy methine proton). slideshare.net The chemical shift and splitting pattern (multiplicity) of these signals confirm their connectivity.

¹³C NMR: This provides information on the carbon skeleton of the molecule, with distinct signals expected for the carbonyl carbon, the glycine carbons, and the six carbons of the hydroxy-hexanoyl chain. youtube.com

2D NMR Techniques: Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework. core.ac.uk COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, definitively confirming the structure. core.ac.uk

While less sensitive than MS, quantitative NMR (qNMR) can also be used for concentration measurements without the need for an identical internal standard, by comparing the integral of an analyte signal to that of a certified reference standard of a different compound.

Chromatographic Separation Techniques (e.g., UPLC, HPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the standard separation techniques used prior to mass spectrometric detection of acylglycines. rsc.orgnih.gov The choice of column and mobile phase is critical for achieving efficient separation from endogenous interferences in biological samples.

For polar compounds like this compound, reversed-phase (RP) chromatography is the most common approach. sielc.comresearchgate.net

Stationary Phase: C18 columns are widely used, offering robust retention and separation of a broad range of metabolites.

Mobile Phase: A typical mobile phase consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile or methanol. The addition of an acid modifier, most commonly 0.1% formic acid, is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shapes and retention on the RP column.

Elution: Gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to elute compounds with a wide range of polarities and to ensure that more hydrophobic matrix components are washed from the column. nih.gov

UPLC systems, which use smaller particle-size columns (typically <2 µm), offer higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC systems. sigmaaldrich.com

Data Processing and Chemometric Analysis in Metabolomics Workflows

In metabolomics research, the raw data generated from analytical instruments like mass spectrometers are complex and high-dimensional, containing signals from thousands of metabolites within a biological sample. nih.gov To transform this raw data into biologically meaningful information, a comprehensive workflow of data processing and statistical analysis is essential. mdpi.com This process involves several critical steps, including peak detection, alignment, and normalization, which prepare the data for subsequent analysis. bioconductor.org Following these preprocessing stages, chemometric and bioinformatic methods are employed to identify patterns, discriminate between experimental groups, and elucidate the biological roles of specific compounds, such as this compound. nih.gov These advanced analytical strategies are crucial for extracting meaningful insights from the vast datasets typical of metabolomics studies. mdpi.com

Multivariate Statistical Methods (e.g., Principal Component Analysis, Partial Least Squares Discriminant Analysis)

Given the large number of variables (metabolites) measured in a typical metabolomics study, multivariate statistical methods are indispensable for data analysis. hu-berlin.de These techniques are designed to analyze datasets with multiple variables simultaneously, allowing researchers to uncover relationships and patterns that would not be apparent from univariate analysis alone. nih.gov Methods like Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are standard exploratory tools in the field, used for reducing data dimensionality, visualizing sample groupings, and identifying metabolites that are most influential in distinguishing different biological states. nih.govnih.gov

Principal Component Analysis (PCA)

Table 1: Hypothetical Principal Component Loadings for a Metabolomics Study

This table illustrates how different metabolites might contribute to the first two principal components (PC1 and PC2) that separate two experimental groups (e.g., Control vs. Treated). A higher absolute loading value indicates a greater contribution of that metabolite to the component.

| Metabolite | Loading on PC1 | Loading on PC2 |

|---|---|---|

| This compound | 0.85 | 0.12 |

| Glycine | -0.78 | 0.25 |

| Serine | -0.75 | 0.31 |

| Butyrylcarnitine | 0.69 | 0.09 |

| Pyruvic Acid | -0.55 | -0.45 |

Partial Least Squares Discriminant Analysis (PLS-DA)

PLS-DA is a supervised multivariate method used extensively in metabolomics to sharpen the separation between predefined sample groups and to identify the variables responsible for this discrimination. nih.govbiospec.net Unlike the unsupervised PCA, PLS-DA uses prior knowledge of the class membership (e.g., healthy vs. disease) to rotate the principal components to maximize the separation between the groups. researchgate.net This makes it particularly effective at filtering out noise and focusing on metabolites that are most relevant for distinguishing the experimental conditions. nih.gov

A key output of PLS-DA is the Variable Importance in Projection (VIP) score. The VIP score estimates the importance of each variable in the projection used by the PLS-DA model. A variable with a VIP score greater than 1 is generally considered important in discriminating between groups. In research involving this compound, a high VIP score for this compound would strongly suggest that it is a significant differentiating metabolite between the study groups, warranting further investigation as a potential biomarker.

Table 2: Example of Variable Importance in Projection (VIP) Scores from a PLS-DA Model

This table shows hypothetical VIP scores for several metabolites. Scores greater than 1.0 are typically considered significant for group discrimination. This compound shows a high VIP score, indicating its importance in the model.

| Metabolite | VIP Score |

|---|---|

| This compound | 2.15 |

| Phenylacetylglycine | 1.89 |

| Taurine | 1.54 |

| Creatine | 1.21 |

| Alanine | 0.92 |

Pathway Enrichment and Network Analysis

While multivariate statistics can identify metabolites that are significantly altered, pathway and network analyses are essential for placing these findings into a biological context. nih.gov These approaches help researchers move from a list of interesting compounds to a deeper understanding of the underlying biological mechanisms affected. nih.gov

Pathway Enrichment Analysis

Pathway enrichment analysis is a bioinformatic method used to determine whether a list of significantly altered metabolites (e.g., those identified through PLS-DA with high VIP scores) is statistically over-represented in specific metabolic pathways. nih.govnih.gov By comparing the list of significant metabolites against established pathway databases (such as KEGG or HumanCyc), this analysis can identify biological pathways that are most impacted by the experimental condition. nih.gov

If this compound is identified as a significant metabolite, pathway enrichment analysis could reveal its connection to broader metabolic processes. For example, an enrichment analysis might show that pathways such as "Fatty Acid Metabolism" or "Amino Acid Metabolism" are significantly perturbed. This provides a systems-level view, suggesting that the observed changes in this compound are part of a coordinated metabolic shift rather than an isolated event. Statistical significance is often determined using tests like the Fisher's exact test, with p-values corrected for multiple comparisons. nih.govmdpi.com

Table 3: Illustrative Pathway Enrichment Analysis Results

This table provides a hypothetical result from a pathway analysis where a set of significant metabolites, including this compound, was used as input. The results highlight pathways that are significantly impacted.

| Pathway Name | Total Compounds in Pathway | Significant Hits in Pathway | p-value | Adjusted p-value (FDR) |

|---|---|---|---|---|

| Fatty Acid Beta-Oxidation | 45 | 7 | 0.001 | 0.015 |

| Glycine, Serine and Threonine Metabolism | 38 | 6 | 0.005 | 0.042 |

| Alanine, Aspartate and Glutamate (B1630785) Metabolism | 29 | 4 | 0.021 | 0.110 |

| Pantothenate and CoA Biosynthesis | 25 | 3 | 0.045 | 0.185 |

Network Analysis

Network analysis offers a powerful way to visualize and analyze the complex web of interactions between metabolites. researchgate.netmdpi.com In this approach, metabolites are represented as "nodes," and the statistical correlations (positive or negative) between them are represented as "edges." nih.gov This creates a correlation network that can reveal the intricate structure of metabolic regulation. nih.gov

Biological Significance and Mechanistic Studies Non Clinical Focus

Investigation of Microbial-Host Metabolic Interactions

The presence and concentration of 1-Hydroxyhexanoylglycine in a biological system are intricately linked to the dynamic interplay between the gut microbiota and the host's metabolic processes. This relationship is a key area of research for understanding the compound's physiological relevance.

This compound is considered a product of collaborative metabolism between gut microbes and the host. The gut microbiome possesses a vast enzymatic capacity that allows it to process dietary components that are otherwise indigestible by the host. nih.gov The formation of acylglycines, the class of molecules to which this compound belongs, begins with the microbial breakdown of dietary precursors, such as proteins and phytochemicals, into various carboxylic acids. nih.gov For instance, the bioactivity of certain natural phytochemicals can be modified by the glycoside hydrolase activity of gut microbiota, leading to the release of acylglycines. frontiersin.org

Following their production by gut bacteria, these carboxylic acid intermediates are absorbed and transported to host tissues, primarily the liver and kidneys. nih.gov There, host-derived enzymes catalyze the final step of synthesis: the conjugation of the microbially-derived carboxylic acid with the amino acid glycine (B1666218). nih.gov This two-step process highlights that the dynamics of this compound are not solely dependent on the host or the microbiota, but on the functional integration of both. Therefore, the composition and metabolic activity of an individual's gut microbiota directly influence the availability of the necessary precursors for the host to synthesize this compound.

The metabolic conversation between the host and microbiota is bidirectional. Just as the host finalizes the synthesis of this compound, this and other microbially-derived metabolites can, in turn, modulate the host's own metabolic pathways. nih.gov These compounds enter the host's systemic circulation, where they can interact with various cells and tissues before eventual excretion, often via the kidneys. nih.gov

Alterations in the gut microbial community, or dysbiosis, can lead to significant changes in the profile of circulating metabolites, including acylglycines. These fluctuations are increasingly recognized for their potential to influence host health and disease. For example, studies have observed that practices known to affect the gut-brain axis and microbial composition, such as intense meditation, can lead to increased levels of circulating acylglycines. news-medical.net These compounds are noted for their potential anti-inflammatory and vascular relaxation properties, suggesting a pathway by which microbial shifts can impact host physiology. news-medical.net The interaction between gut microbiota, their metabolic products like N-acylated glycines (NAGlys), and the host is crucial in the development or prevention of metabolic disorders. researchgate.net

Functional Characterization in Experimental Animal Models (e.g., Rodent Studies)

Experimental animal models, particularly rodent studies, provide a controlled environment to investigate the specific biological functions of metabolites like this compound.

While research specifically isolating the effects of this compound is still developing, studies on the broader class of N-acylglycines in animal models have provided significant insights. These compounds are increasingly recognized as endocannabinoid-like mediators with potential roles in inflammation and metabolic homeostasis. news-medical.net

In rodent models of gut inflammation, such as colitis, the administration of therapeutic formulas has been shown to alter the gut microbiota and, concurrently, the levels of metabolites including acylglycines, which correlates with reduced disease severity. dntb.gov.ua Furthermore, N-acylglycines produced by prominent gut bacteria, such as Bacteroides species, are being investigated for their potential to modulate the secretion of crucial metabolic hormones like glucagon-like peptide-1 (GLP-1). researchgate.net The modulation of GLP-1 is a key strategy in managing metabolic homeostasis, suggesting a significant physiological role for these microbial metabolites.

| Biological Process | Key Findings Related to Acylglycines | Supporting Evidence Source |

|---|---|---|

| Inflammation | Acylglycines are described as endocannabinoid-like compounds with anti-inflammatory properties. Levels are altered in rodent models of colitis. | news-medical.net, dntb.gov.ua |

| Metabolic Homeostasis | Microbially-derived N-acylglycines may modulate the secretion of GLP-1, a key hormone in glucose metabolism. | researchgate.net |

| Vascular Health | Identified as having potential vascular relaxation properties. | news-medical.net |

The biological effects of N-acylglycines are mediated through their interaction with and modulation of host cellular pathways. A significant finding in this area is the identification of G-protein coupled receptors (GPCRs) as targets for these microbial metabolites. researchgate.net GPCRs are a large family of cell surface receptors that play a central role in signal transduction for a vast number of physiological processes.

Specifically, N-acylglycines produced by commensal Bacteroides have been shown to interact with GPR132, a G-protein coupled receptor. researchgate.net The activation of GPCRs like GPR132 by a ligand initiates a cascade of intracellular events, ultimately altering gene expression and cellular function. This demonstrates a clear mechanism by which metabolites originating from the gut microbiota can directly influence host cellular signaling, providing a molecular basis for their effects on processes like inflammation and metabolism. researchgate.net

Intermolecular Interactions with Biological Macromolecules (e.g., Proteins, Enzymes)

The function of any metabolite is fundamentally defined by its physical interactions with biological macromolecules. While direct studies detailing the specific binding partners of this compound are limited, research into the broader class of N-acylglycines has identified a key interaction with a host protein.

As mentioned, N-acylglycines derived from gut bacteria can act as ligands for the G-protein coupled receptor GPR132. researchgate.net A ligand is a molecule that binds to a larger macromolecule to produce a biological effect. The binding of an N-acylglycine to the GPR132 protein is a specific intermolecular interaction that triggers a conformational change in the receptor, initiating a downstream signaling cascade within the host cell. researchgate.net This receptor-ligand interaction is a prime example of the molecular interplay between microbial metabolites and host proteins, serving as the critical first step in modulating host physiology.

| Metabolite Class | Interacting Macromolecule | Type of Interaction | Functional Consequence | Supporting Evidence Source |

|---|---|---|---|---|

| N-Acylglycines (NAGlys) | G-Protein Coupled Receptor 132 (GPR132) | Ligand-Receptor Binding | Initiation of intracellular signaling pathways, potential modulation of GLP-1 secretion. | researchgate.net |

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Dynamics Simulations of 1-Hydroxyhexanoylglycine and its Interactions

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. For this compound, initial 3D structures can be generated using standard bond lengths and angles, followed by energy minimization to find a low-energy, stable conformation. This process is guided by force fields, which are sets of empirical energy functions that calculate the potential energy of a system of atoms.

Molecular dynamics (MD) simulations build upon this static model by simulating the movement of atoms and molecules over time, governed by the laws of classical mechanics. nih.govacs.orgrsc.org An MD simulation of this compound, typically in a simulated aqueous environment to mimic physiological conditions, can reveal its conformational flexibility, intramolecular hydrogen bonding patterns, and interactions with solvent molecules. acs.org

Research Findings:

Interactions with biomolecules, such as enzymes or receptor proteins, can also be modeled. Docking studies, a form of molecular modeling, could predict the preferred binding orientation of this compound within the active site of a relevant enzyme, such as a hypothetical acyl-CoA synthetase or a hydrolase. Subsequent MD simulations of the enzyme-ligand complex would provide insights into the stability of the binding and the specific intermolecular interactions (e.g., hydrogen bonds, van der Waals forces) that are crucial for recognition and catalysis.

Table 1: Hypothetical Simulation Parameters for Molecular Dynamics of this compound

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water model |

| System Size | ~5000-10000 atoms (including solvent) |

| Temperature | 300 K (physiological temperature) |

| Pressure | 1 atm |

| Simulation Time | 100-500 nanoseconds |

| Ensemble | NPT (isothermal-isobaric) |

This table represents typical parameters for such a simulation and is for illustrative purposes.

In Silico Prediction of Metabolic Transformations and Enzyme Substrate Specificity

Computational tools can predict the metabolic fate of a compound by identifying potential sites of metabolism and the enzymes likely responsible. nih.govsci-hub.boxmdpi.com For this compound, these predictions would be based on its chemical structure and known metabolic pathways for similar molecules, such as fatty acids and amino acid conjugates. nih.gov

Metabolic Transformations:

Oxidation: The hydroxyl group on the hexanoyl chain is a likely site for oxidation, potentially leading to the formation of a ketone. The terminal methyl group of the hexanoyl chain could also undergo omega-oxidation.

Hydrolysis: The amide bond linking the hexanoyl and glycine (B1666218) moieties is a key site for hydrolysis, which would cleave the molecule into 1-hydroxyhexanoic acid and glycine. This reaction would likely be catalyzed by an amidase or hydrolase.

Conjugation: The glycine moiety could potentially undergo further conjugation reactions, although this is less common for N-acyl amino acids.

A variety of software platforms utilize rule-based systems, expert systems, or machine learning algorithms to predict these transformations. news-medical.netsimulations-plus.com These tools analyze the input structure for known metabolic "hotspots" and rank the likelihood of different metabolic reactions.

Enzyme Substrate Specificity:

Predicting which specific enzymes will act on this compound is more complex. It often involves creating a 3D model of the enzyme's active site and docking the substrate into it. For instance, one could hypothesize that a member of the Glycine N-Acyltransferase (GLYAT) family might be involved in its synthesis, or a hydrolase like Fatty Acid Amide Hydrolase (FAAH) could be responsible for its degradation. nih.gov Computational methods can assess the geometric and energetic favorability of this compound binding to the active sites of these enzymes.

Table 2: Predicted Metabolic Reactions for this compound

| Reaction Type | Potential Site | Predicted Metabolite |

| Oxidation | C1-hydroxyl group | 1-Oxohexanoylglycine |

| Hydrolysis | Amide bond | 1-Hydroxyhexanoic acid + Glycine |

| Omega-Oxidation | C6-methyl group | 1,6-Dihydroxyhexanoylglycine |

This table is illustrative and based on general metabolic principles.

Quantitative Structure-Activity Relationship (QSAR) Studies (without therapeutic or toxicological endpoints)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to a specific activity. uestc.edu.cnnih.gov While often used in drug discovery to predict therapeutic efficacy or toxicity, QSAR can also be applied to model other properties, such as physicochemical characteristics or metabolic stability, without a direct link to a therapeutic or toxicological outcome. nih.govnih.gov

For this compound, a QSAR study would require a dataset of structurally similar compounds with measured data for a particular endpoint. For example, one could build a QSAR model to predict the rate of hydrolysis of a series of N-acylglycines with varying acyl chain lengths and substitutions.

The process involves:

Data Collection: Assembling a set of molecules with known activity values (e.g., rate of enzymatic cleavage).

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated that represent its structural, electronic, and physicochemical properties (e.g., molecular weight, logP, polar surface area, electronic charge distributions).

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

Hypothetical QSAR Application:

A hypothetical QSAR study on a series of hydroxy-acylglycines could reveal that the rate of hydrolysis is positively correlated with the polar surface area and negatively correlated with the length of the acyl chain. Such a model could then be used to predict the metabolic stability of new, unsynthesized analogs.

Table 3: Example of Descriptors for a Hypothetical QSAR Study of Acylglycines

| Descriptor | Description |

| Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation, indicating molecular flexibility. |

| Hydrogen Bond Donors/Acceptors | The number of hydrogen bond donor and acceptor sites in the molecule. |

This table lists common descriptors used in QSAR modeling.

Future Directions and Emerging Research Avenues

Comprehensive Untargeted Metabolomics for Discovery of Novel Metabolic Roles

Untargeted metabolomics, which aims to measure all small molecules in a biological sample, is a powerful hypothesis-generating tool. nih.gov By applying this approach, researchers can identify novel correlations between 1-hydroxyhexanoylglycine and other metabolites, potentially uncovering its involvement in previously unknown pathways.

In a study on colitis in mice, untargeted metabolomics identified 2-hydroxyhexanoylglycine (an isomer of this compound) as one of the metabolites that significantly decreased in a group treated with the probiotic Bacillus licheniformis ZW3, suggesting a potential link to gut inflammation and microbial activity. nih.gov Similarly, untargeted profiling has identified hydroxyhexanoylglycine in studies of type 2 diabetes progression in mice and in the context of inflammatory bowel disease (IBD). researchgate.nettum.de These findings highlight the power of untargeted screens to associate this compound with various physiological and pathological states, paving the way for more focused mechanistic studies. Future research will likely leverage high-resolution mass spectrometry platforms to create a comprehensive map of metabolites that change in concert with this compound levels under different conditions. wilddata.cn

Table 1: Studies Identifying Hydroxyhexanoylglycine via Untargeted Metabolomics

| Study Context | Biological Sample | Key Finding Related to Hydroxyhexanoylglycine | Reference |

| Type 2 Diabetes Progression | Mouse Urine | Levels of hydroxyhexanoylglycine (hydroxyl position unknown) were altered during the progression of diabetes. | researchgate.net |

| Inflammatory Bowel Disease (IBD) | Human Stool | This compound was identified as part of the fecal metabolome in IBD patients. | tum.de |

| Dextran Sulfate (B86663) Sodium (DSS)-Induced Colitis | Mouse Colon Contents | Levels of 2-hydroxyhexanoylglycine were significantly decreased after treatment with a probiotic. | nih.gov |

Application of Isotopic Tracing for Elucidating Dynamic Metabolic Fluxes

While metabolomics provides a snapshot of metabolite levels, isotopic tracing allows researchers to follow the journey of atoms through metabolic pathways in real-time. nih.gov This technique, also known as metabolic flux analysis, is crucial for understanding the dynamic rates of production and consumption of metabolites like this compound. diva-portal.org

By administering substrates labeled with stable isotopes (e.g., ¹³C-glucose or ¹³C-fatty acids) to cells, tissues, or whole organisms, scientists can track the incorporation of these heavy atoms into downstream products. d-nb.info Observing the pattern and rate of isotope labeling in this compound would reveal its precursor molecules and the activity of the pathways responsible for its synthesis. This approach can distinguish between different metabolic routes and quantify their relative contributions, providing a level of detail that is unattainable with static measurements alone. biorxiv.orgmdpi.com Future studies will undoubtedly apply stable isotope tracers to pinpoint the specific metabolic reactions that lead to the formation of this compound, clarifying its origins in fatty acid oxidation or other pathways.

Integration of Multi-Omics Datasets for Systems-Level Understanding

To achieve a holistic understanding of this compound's biological significance, it is essential to integrate metabolomics data with other "omics" datasets, such as proteomics (the study of proteins), transcriptomics (the study of gene expression), and microbiomics (the study of microbial communities). umsystem.edutum.de This systems biology approach can reveal the complex interplay between genes, proteins, metabolites, and microorganisms that governs the concentration of this compound. core.ac.uk

For instance, by correlating levels of this compound with the expression of specific genes (transcriptomics) and the abundance of their corresponding enzymes (proteomics), researchers can identify the specific enzymatic machinery responsible for its synthesis and degradation. dcmhi.com.cn Furthermore, integrating microbiomics data can clarify the role of gut bacteria in its production, as suggested by studies linking it to IBD and colitis. nih.govtum.de This integrated analysis can build comprehensive models of metabolic networks, placing this compound within a broader biological context and revealing its function in health and disease. acs.orgmdpi.com

Development of Advanced Bioanalytical Tools for Spatiotemporal Metabolite Mapping

The development of more advanced analytical technologies will be critical for deepening our understanding of this compound. Innovations in mass spectrometry (MS), such as matrix-assisted laser desorption/ionization (MALDI) imaging, are enabling scientists to map the spatial distribution of metabolites within tissues. researchgate.netresearchgate.net

Applying MALDI imaging could reveal whether this compound is concentrated in specific organs, tissues, or even subcellular compartments, providing clues about its site of action or production. This spatiotemporal information is vital, as the biological role of a metabolite is often defined by its location. As these bioanalytical tools become more sensitive and provide higher resolution, they will offer an unprecedented view of the metabolic landscape, allowing researchers to visualize the precise location of this compound and its relationship to cellular structures and functions. researchgate.net

Q & A

Basic Research Questions

Q. What are the established analytical methods for detecting 1-Hydroxyhexanoylglycine in biological matrices, and how can their sensitivity be optimized?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high specificity. Key optimization steps include:

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to reduce matrix interference.

- Ionization Parameters : Electrospray ionization (ESI) in negative mode enhances detection of carboxylate groups.

- Calibration Standards : Isotope-labeled analogs (e.g., deuterated this compound) improve quantification accuracy .

- Data Table :

| Method | LOD (ng/mL) | LOQ (ng/mL) | Matrix | Reference |

|---|---|---|---|---|

| LC-MS/MS | 0.5 | 1.5 | Plasma | Hypothetical Example |

| GC-MS | 5.0 | 15.0 | Urine | Hypothetical Example |

Q. What synthetic routes are documented for this compound, and what are their critical challenges?

- Methodological Answer : The primary route involves coupling hexanoic acid derivatives with glycine via N-hydroxysuccinimide (NHS) esters. Challenges include:

- Steric Hindrance : The hydroxy group at position 1 requires protective groups (e.g., tert-butyldimethylsilyl) to prevent side reactions.

- Purification : Reverse-phase HPLC with C18 columns is essential to isolate the product from unreacted glycine derivatives .

Advanced Research Questions

Q. How can conflicting data on the metabolic stability of this compound in hepatic vs. renal models be systematically resolved?

- Methodological Answer :

- Controlled Replication : Conduct parallel assays using standardized hepatocyte and proximal tubule cell models under identical oxygen and pH conditions.

- Pathway Mapping : Employ stable isotope tracing (e.g., ¹³C-labeled substrates) to track degradation products.

- Statistical Frameworks : Use mixed-effects models to account for inter-laboratory variability in enzyme activity .

Q. What experimental designs are optimal for elucidating the role of this compound in mitochondrial β-oxidation pathways?

- Methodological Answer :

- Knockout Models : CRISPR-Cas9-mediated deletion of acyl-CoA synthetases in cell lines to observe substrate accumulation.

- Kinetic Assays : Measure ATP depletion via luminescence assays in isolated mitochondria incubated with this compound.

- Multi-Omics Integration : Correlate transcriptomic data (RNA-seq) with metabolite levels (LC-MS) to identify regulatory nodes .

Q. How should researchers address discrepancies in reported binding affinities of this compound for fatty acid transport proteins?

- Methodological Answer :

- Biophysical Validation : Surface plasmon resonance (SPR) with immobilized protein receptors under controlled buffer conditions (pH 7.4, 150 mM NaCl).

- Competitive Assays : Use fluorescent probes (e.g., BODIPY-labeled fatty acids) to quantify displacement efficiency.

- Meta-Analysis : Apply the QUADAS-2 tool to assess bias in existing studies and adjust for confounding variables .

Methodological Frameworks for Study Design

Q. What criteria should guide the selection of in vivo vs. in vitro models for studying this compound toxicity?

- Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Prioritize zebrafish embryos for high-throughput toxicity screening before rodent trials.

- Ethical Compliance : Adhere to ARRIVE guidelines for humane endpoints in animal studies .

Q. How can machine learning enhance the prediction of this compound’s interaction with cytochrome P450 isoforms?

- Answer :

- Data Curation : Compile kinetic parameters (Km, Vmax) from PubChem and ChEMBL into a training dataset.

- Algorithm Selection : Use random forest models to handle non-linear relationships between substrate structure and enzyme activity.

- Validation : Compare predictions with in vitro microsomal incubation data .

Literature Synthesis and Gap Analysis

Q. What systematic review strategies are effective for identifying research gaps in 1-Hydroxyhexanoyglycine’s role in lipid metabolism?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.